molecular formula C18H26N2OS B13362009 N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3,5,6-tetramethylphenyl)sulfanyl]acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3,5,6-tetramethylphenyl)sulfanyl]acetamide

Cat. No.: B13362009
M. Wt: 318.5 g/mol
InChI Key: XSNZKUWBILPJFX-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-((2,3,5,6-tetramethylphenyl)thio)acetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a methylbutan-2-yl group, and a tetramethylphenylthio group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((2,3,5,6-tetramethylphenyl)thio)acetamide typically involves multiple steps:

    Formation of the Cyano Group: This can be achieved through the reaction of an appropriate precursor with a cyanating agent such as sodium cyanide or potassium cyanide.

    Introduction of the Methylbutan-2-yl Group: This step may involve alkylation reactions using reagents like methyl iodide or methyl bromide.

    Attachment of the Tetramethylphenylthio Group: This can be done through a thiolation reaction using reagents like tetramethylphenylthiol and a suitable activating agent.

    Formation of the Acetamide Backbone: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-((2,3,5,6-tetramethylphenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development due to its unique structural features.

    Industry: Use as an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((2,3,5,6-tetramethylphenyl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyano-3-methylbutan-2-yl)-2-((2,3,5,6-tetramethylphenyl)thio)acetamide: can be compared with other cyanoacetamide derivatives, such as:

Uniqueness

The uniqueness of N-(2-Cyano-3-methylbutan-2-yl)-2-((2,3,5,6-tetramethylphenyl)thio)acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H26N2OS

Molecular Weight

318.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,3,5,6-tetramethylphenyl)sulfanylacetamide

InChI

InChI=1S/C18H26N2OS/c1-11(2)18(7,10-19)20-16(21)9-22-17-14(5)12(3)8-13(4)15(17)6/h8,11H,9H2,1-7H3,(H,20,21)

InChI Key

XSNZKUWBILPJFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)SCC(=O)NC(C)(C#N)C(C)C)C)C

Origin of Product

United States

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